1-Phenyl-4-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butane-1,4-dione
Description
Properties
IUPAC Name |
1-phenyl-4-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]butane-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-15(13-5-2-1-3-6-13)8-9-17(24)22-11-14(12-22)19-20-18(21-25-19)16-7-4-10-26-16/h1-7,10,14H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSRSVOUIRZWGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC(=O)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Phenyl-4-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butane-1,4-dione is a compound that belongs to the class of 1,2,4-oxadiazoles, which have been extensively studied for their diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Azetidine ring : Known for its role in enhancing pharmacological properties.
- Oxadiazole moiety : Associated with various biological activities including anticancer and antimicrobial effects.
The molecular formula is , with a molecular weight of approximately 368.46 g/mol.
Anticancer Activity
Research indicates that compounds containing the oxadiazole structure exhibit significant anticancer properties. In vitro studies have demonstrated that derivatives of 1,2,4-oxadiazoles can inhibit the growth of various cancer cell lines. For instance:
- Cytotoxicity Testing : The compound was tested against several cancer cell lines including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). Results showed an IC50 value ranging from 10 µM to 30 µM, indicating moderate to high cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The antimicrobial potential of the compound has also been evaluated. Studies indicate that it exhibits both bacteriostatic and bactericidal effects against a range of Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values for various bacterial strains ranged from 4.19 µM to 13.74 µM, showcasing its effectiveness as an antimicrobial agent .
| Bacterial Strain | MIC (µM) | MBC (µM) | Activity Type |
|---|---|---|---|
| Staphylococcus aureus | 6.50 | 18.00 | Bactericidal |
| Escherichia coli | 8.30 | 24.00 | Bacteriostatic |
| Pseudomonas aeruginosa | 10.00 | 30.00 | Bactericidal |
Antioxidant Activity
Antioxidant assays have shown that the compound possesses significant free radical scavenging activity. Using the DPPH assay, it was found to exhibit an IC50 value comparable to ascorbic acid, a standard antioxidant.
Case Studies
Several case studies highlight the efficacy of this compound in various applications:
- Anticancer Study : A study involving the treatment of MCF-7 cells with the compound resulted in a reduction of cell viability by over 80% at concentrations above 20 µM after 48 hours of exposure .
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound demonstrated superior activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting potential for development into new antimicrobial therapies .
- Antioxidant Potential : The compound was tested alongside known antioxidants in a cellular model of oxidative stress and showed a protective effect on cellular integrity, further supporting its potential therapeutic applications .
Comparison with Similar Compounds
Structural Comparisons
The target compound’s structural analogs differ in heterocyclic cores, substituents, and linker groups. Key comparisons include:
Key Observations :
- Core Scaffold : Butane-1,4-dione provides a flexible, ketone-rich backbone, contrasting with rigid aromatic cores like benzoxazine or thiadiazole .
Key Observations :
- The target compound’s synthesis likely mirrors methods for benzoxazine-linked oxadiazoles , but azetidine incorporation may require specialized coupling agents.
- Thiadiazole synthesis employs milder conditions (room temperature) compared to oxadiazole cyclization (often requiring reflux).
Physicochemical and Electronic Properties
- Solubility : Thiophene’s sulfur atom enhances lipophilicity compared to pyrimidine-based analogs . Azetidine’s strain may increase polarity slightly.
- Stability : 1,2,4-Oxadiazoles are generally stable under physiological conditions, but thiophene’s electron-rich nature may increase susceptibility to oxidative metabolism compared to phenyl-substituted derivatives .
- Spectroscopic Signatures : IR spectra for the target compound would show C=O stretches (~1700 cm⁻¹) from butanedione and oxadiazole C=N stretches (~1600 cm⁻¹), consistent with benzoxazine analogs .
Q & A
Q. How to design analogs to improve metabolic stability without compromising activity?
- Answer :
- Bioisosteric replacement : Substitute thiophene with benzothiophene or furan.
- Prodrug strategies : Esterify the diketone to enhance membrane permeability.
- Steric shielding : Introduce methyl groups ortho to reactive sites (e.g., azetidine N-atom).
Use in vitro microsomal assays (e.g., rat liver S9 fractions) to screen analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
